1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one
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Overview
Description
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one is a complex organic compound that features a triazole ring, dichlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Dichlorophenyl Group: This step involves the substitution reaction where a suitable dichlorophenyl precursor is introduced.
Addition of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity. The dichlorophenyl and fluorophenyl groups enhance its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activity.
1,3,4-Thiadiazole: Another heterocyclic compound with antimicrobial properties.
Imidazole: Known for its broad range of chemical and biological properties.
Uniqueness
1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one is unique due to its combination of triazole, dichlorophenyl, and fluorophenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[1-(3,5-dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F2N3O/c25-18-11-19(26)13-22(12-18)31-14-23(29-30-31)24(32)17(7-15-3-1-5-20(27)9-15)8-16-4-2-6-21(28)10-16/h1-6,9-14,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRTWBKMYGWDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CC2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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